molecular formula C19H16BrNO4 B287960 2-[3-(1,3-Benzodioxol-5-yl)acryloyl]-4-bromo-7-(ethylamino)-2,4,6-cycloheptatrien-1-one

2-[3-(1,3-Benzodioxol-5-yl)acryloyl]-4-bromo-7-(ethylamino)-2,4,6-cycloheptatrien-1-one

货号 B287960
分子量: 402.2 g/mol
InChI 键: WQJHCJRBEYRRKP-XVNBXDOJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[3-(1,3-Benzodioxol-5-yl)acryloyl]-4-bromo-7-(ethylamino)-2,4,6-cycloheptatrien-1-one is a chemical compound that is commonly known as BBr 2778. It is a highly potent and selective inhibitor of the neuronal nicotinic acetylcholine receptor (nAChR) subtype α7. BBr 2778 has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).

作用机制

BBr 2778 is a highly potent and selective inhibitor of the 2-[3-(1,3-Benzodioxol-5-yl)acryloyl]-4-bromo-7-(ethylamino)-2,4,6-cycloheptatrien-1-one subtype α7. The α7 2-[3-(1,3-Benzodioxol-5-yl)acryloyl]-4-bromo-7-(ethylamino)-2,4,6-cycloheptatrien-1-one is involved in various physiological processes, including learning and memory, attention, and sensory processing. BBr 2778 binds to the α7 2-[3-(1,3-Benzodioxol-5-yl)acryloyl]-4-bromo-7-(ethylamino)-2,4,6-cycloheptatrien-1-one and prevents the binding of acetylcholine, which is the natural ligand for the receptor. This results in the inhibition of the receptor's activity, leading to a decrease in the release of neurotransmitters such as dopamine and glutamate.
Biochemical and physiological effects:
BBr 2778 has been shown to have several biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. BBr 2778 has also been shown to improve attention and impulse control in animal models of ADHD. Additionally, BBr 2778 has been shown to have anxiolytic and antidepressant effects in animal models.

实验室实验的优点和局限性

One of the major advantages of using BBr 2778 in lab experiments is its high potency and selectivity for the α7 2-[3-(1,3-Benzodioxol-5-yl)acryloyl]-4-bromo-7-(ethylamino)-2,4,6-cycloheptatrien-1-one. This allows for precise and targeted inhibition of the receptor's activity. Additionally, BBr 2778 has been extensively studied in animal models, making it a well-characterized compound for use in lab experiments. However, one of the limitations of using BBr 2778 is its complex synthesis process, which can make it difficult and expensive to obtain.

未来方向

There are several future directions for the study of BBr 2778. One potential direction is the development of more efficient and cost-effective synthesis methods for the compound. Another potential direction is the investigation of BBr 2778's therapeutic potential in other neurological disorders, such as Parkinson's disease and Huntington's disease. Additionally, the development of more selective and potent inhibitors of the α7 2-[3-(1,3-Benzodioxol-5-yl)acryloyl]-4-bromo-7-(ethylamino)-2,4,6-cycloheptatrien-1-one could lead to the development of more effective treatments for neurological disorders.

合成方法

The synthesis of BBr 2778 is a complex process that involves several steps. The first step is the synthesis of 2-bromo-5-(2-bromoethyl)benzoic acid, which is then converted to 2-(2-bromoethyl)-1,3-benzodioxole. The benzodioxole is then reacted with acryloyl chloride to form 3-(1,3-Benzodioxol-5-yl)acrylic acid. The final step involves the reaction of 3-(1,3-Benzodioxol-5-yl)acrylic acid with 7-(ethylamino)-2,4,6-cycloheptatrien-1-one in the presence of a brominating agent to yield BBr 2778.

科学研究应用

BBr 2778 has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. BBr 2778 has also been shown to improve attention and impulse control in animal models of ADHD.

属性

产品名称

2-[3-(1,3-Benzodioxol-5-yl)acryloyl]-4-bromo-7-(ethylamino)-2,4,6-cycloheptatrien-1-one

分子式

C19H16BrNO4

分子量

402.2 g/mol

IUPAC 名称

2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-4-bromo-7-(ethylamino)cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C19H16BrNO4/c1-2-21-15-6-5-13(20)10-14(19(15)23)16(22)7-3-12-4-8-17-18(9-12)25-11-24-17/h3-10H,2,11H2,1H3,(H,21,23)/b7-3+

InChI 键

WQJHCJRBEYRRKP-XVNBXDOJSA-N

手性 SMILES

CCNC1=CC=C(C=C(C1=O)C(=O)/C=C/C2=CC3=C(C=C2)OCO3)Br

SMILES

CCNC1=CC=C(C=C(C1=O)C(=O)C=CC2=CC3=C(C=C2)OCO3)Br

规范 SMILES

CCNC1=CC=C(C=C(C1=O)C(=O)C=CC2=CC3=C(C=C2)OCO3)Br

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。